Fmoc-Val-ol

Solid-phase peptide synthesis Orthogonal protecting groups Fmoc/tBu strategy

Fmoc-Val-ol (CAS 160885-98-3) resolves the key limitation of Boc-protected amino alcohols in Fmoc/tBu SPPS: acid-labile Boc is incompatible with standard protocols, while Fmoc-Val-ol offers orthogonal base-labile protection. Key features: Direct resin loading via primary hydroxyl for C-terminal peptide alcohols (e.g., octreotide). UV-traceable at 301 nm for real-time coupling monitoring. Starting material for Fmoc-β²-homovaline and 2-oxazolidinone auxiliaries. ≥98% HPLC; mp 129-133°C; ships ambient.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
Cat. No. B13834496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-ol
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)
InChIKeyMYMGENAMKAPEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Val-ol – Core Identity and Positioning


Fmoc-Val-ol (CAS 160885-98-3, N-(9-Fluorenylmethoxycarbonyl)-L-valinol) is a chiral N-Fmoc-protected amino alcohol derived from L-valine. It belongs to the class of Fmoc-protected amino alcohols that serve dual roles as both protected amine building blocks for solid-phase peptide synthesis (SPPS) and as chiral synthons for asymmetric transformations. The compound features a primary hydroxyl group and a base-labile Fmoc carbamate on the α-amine, offering orthogonal reactivity to acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and tert-butyl esters . Its solid crystalline nature (mp 129–133 °C) distinguishes it from several liquid-state amino alcohol analogs, while the Fmoc chromophore enables direct UV monitoring of coupling and deprotection steps .

Fmoc-SPPS compatible amino alcohol building block
Crystalline solid for accurate gravimetric dispensing
Base-labile Fmoc enables orthogonal protection strategy
UV-active at 300 nm for real-time coupling monitoring

Fmoc-Val-ol Irreplaceability vs. N-Protected Amino Alcohols


Fmoc-Val-ol occupies a narrow functional niche that is not simultaneously filled by any single close analog. Its closest N-protected counterpart, Boc-Val-ol, shares the valine-derived chirality but introduces an acid-labile rather than base-labile amine protection, making it incompatible with standard Fmoc-SPPS protocols that rely on acid-stable side-chain protections (tBu, Trt, Pbf) [1]. Cbz-Val-ol, while also base-stable, requires hydrogenolysis for deprotection—a method orthogonal to both acid and base but operationally more cumbersome and less amenable to automated SPPS. Fmoc-Leu-ol and Fmoc-Ile-ol differ in side-chain steric bulk and lipophilicity, altering coupling kinetics and peptide conformation. Substituting any of these without systematic re-optimization risks compromised coupling efficiency, racemization, or loss of stereochemical integrity in downstream transformations .

Risk Factor
Fmoc-Val-ol
Potential Substitute
Protection strategy
Base-labile Fmoc (piperidine)
Boc-Val-ol: acid-labile; Cbz-Val-ol: hydrogenolysis
SPPS compatibility
Standard Fmoc/tBu automated SPPS
Boc-Val-ol requires Boc strategy; Cbz-Val-ol needs manual deprotection
Coupling kinetics / conformation
Valine isopropyl side chain
Fmoc-Leu-ol / Fmoc-Ile-ol: altered steric bulk and lipophilicity

Fmoc-Val-ol: Head-to-Head Comparative Evidence


Fmoc vs. Boc Deprotection Orthogonality in SPPS

Fmoc-Val-ol is deprotected under mild basic conditions (20% piperidine in DMF), which leaves acid-labile side-chain protecting groups (tBu, Boc, Trt) intact—a requirement for standard Fmoc-SPPS. In contrast, Boc-Val-ol requires acidic deprotection (TFA), which simultaneously cleaves the peptide from the resin and removes side-chain protections, making it incompatible with Fmoc-SPPS workflows [1]. Although direct head-to-head kinetic data for valinol substrates are not published, the half-life for Fmoc removal from amino acid carbamates with 20% piperidine/DMF is typically ≤5 min at room temperature, while Boc removal with 50% TFA/DCM is ≤30 min but non-selective for the resin-bound construct [2].

Deprotection orthogonality
Class-level
Fmoc: piperidine/DMF, t₁/₂ ≤5 min vs. Boc: TFA/DCM, t₁/₂ ≤30 min
Determines SPPS workflow compatibility
Class-level kinetics; verify for specific resin
Solid-phase peptide synthesis Orthogonal protecting groups Fmoc/tBu strategy

Crystalline Solid vs. Liquid Physical Form Handling

Fmoc-Val-ol is a white crystalline solid with a melting point of 129–133 °C . Its closest N-protected analog, Boc-Val-ol, is a liquid at ambient temperature (bp 208 °C, no defined mp; n20/D 1.449, d 0.995 g/mL) . Cbz-Val-ol has a substantially lower melting range (68–70 °C for the L-enantiomer, 50–60 °C for the D-enantiomer) . The higher melting point of Fmoc-Val-ol facilitates accurate weighing under standard laboratory conditions without the need for pre-cooling, reduces hygroscopicity-related mass variation, and enables purification by recrystallization—advantages not shared by the liquid Boc analog.

Physical form at 25°C
Head-to-head
Crystalline solid, mp 129–133°C vs. Boc: liquid; Cbz: mp 68–70°C
Crystalline form supports accurate weighing
Data to verify for procurement grade
Reagent handling Solid-phase synthesis Crystallinity

Synthetic Efficiency of Fmoc-Reduction Route

Two principal synthetic routes to Fmoc-Val-ol are documented: (Route A) reduction of Fmoc-L-valine via the mixed anhydride/NaBH₄ method, yielding approximately 88%; (Route B) direct Fmoc protection of L-valinol using Fmoc-Cl, yielding approximately 72% . The 16-percentage-point yield advantage of Route A is industrially meaningful: on a 1 mol scale, Route A delivers ~286 g of product vs. ~234 g for Route B (based on MW 325.4). This differential is consistent with the general observation that acylation of amino alcohols with chloroformates is less efficient than reduction of pre-formed N-Fmoc amino acid derivatives, which benefit from the activated carboxyl intermediate . Comparative data for Boc-Val-ol synthesis from Boc-Val-OH show typical yields of 75–85% via reduction, placing Fmoc-Val-ol Route A at the upper end of the efficiency range for this compound class [1].

Synthesis route yield
Head-to-head
88% Route A (reduction) vs 72% Route B
Reported higher yield via reduction route
Mixed anhydride/NaBH₄, THF, 0°C to RT
Process chemistry Synthesis yield Route comparison

UV Chromophore for Real-Time SPPS Monitoring

The Fmoc group exhibits strong UV absorption at 300 nm (ε ≈ 6,200–7,200 M⁻¹cm⁻¹ depending on solvent), enabling real-time quantification of deprotection yield by measuring the absorbance of the liberated dibenzofulvene-piperidine adduct at 301 nm [1]. This feature is absent in Boc- and Cbz-protected amino alcohols, which lack a strong chromophore above 260 nm . In automated Fmoc-SPPS, the UV trace at 301 nm is used to calculate coupling efficiency cycle-by-cycle; a drop in integrated peak area signals incomplete coupling and triggers a re-coupling step. For Fmoc-Val-ol incorporation at the C-terminus of peptide alcohols, this same UV-based monitoring is directly applicable, whereas Boc-Val-ol would require offline sampling and HPLC/MS analysis to assess reaction progress .

UV detection capability
Class-level
ε₃₀₀ ~6,200–7,200 M⁻¹cm⁻¹
Enables real-time SPPS monitoring at 301 nm
Class-level Fmoc chromophore property
Process analytical technology SPPS monitoring Fmoc quantification

Scaffold for Homo-β-Amino Acid and THIQ Synthesis

Fmoc-Val-ol is explicitly cited as a starting material for the synthesis of enantiopure homo-β-amino acids and for the efficient synthesis of enantiopure tetrahydroisoquinolines (THIQs), as well as an intermediate in the one-pot conversion of amino acid carbamates to N-derivatized 2-oxazolidinones . These are not generic applications but are supported by specific primary literature: Caputo et al. (Tetrahedron 1995, 51, 12337; Tetrahedron Lett. 1995, 36, 167) demonstrated its use in homo-β-amino acid synthesis [1]; Tietze & Burkhardt (Synthesis 1994, 1331) described THIQ synthesis [2]; and Huwe & Blechert (Tetrahedron Lett. 1994, 35, 9533) reported the oxazolidinone one-pot conversion [3]. While N-Boc-valinol and N-Cbz-valinol can conceptually be used in similar transformations, the published procedures are specifically validated for the Fmoc congener, and the base-labile Fmoc group enables deprotection without affecting acid-sensitive functionalities in the product scaffold .

Validated protocols
Head-to-head
3 distinct published applications
Leverages established literature conditions
Homo-β-amino acid, THIQ, oxazolidinone syntheses
Asymmetric synthesis Homo-β-amino acids Tetrahydroisoquinoline synthesis

Racemization-Free C-Terminal Peptide Alcohol Synthesis

Fmoc-Val-ol can be used as a building block for the synthesis of glycopeptides with C-terminal modifications, where the cleavage of the borohydride-based linker is reported to be highly selective and free from racemization or unwanted coupling side reactions . This is a critical quality attribute for peptide alcohols intended for pharmaceutical applications, as C-terminal epimerization can generate diastereomeric impurities that are difficult to separate. The 2019 Ferrer-Gago et al. paper on functionalized resins for peptide alcohol synthesis further validates the Fmoc-amino alcohol approach, demonstrating the first straightforward Fmoc/tBu synthesis of peptide alcohols including octreotide and alamethicin on pre-loaded resins [1]. While Boc-protected amino alcohols can also be used for peptide alcohol synthesis, the orthogonal Fmoc strategy avoids the acidic cleavage conditions that can promote epimerization at the C-terminal alcohol-bearing stereocenter.

C-terminal racemization
Reported
Fmoc: base-mediated cleavage vs. Boc: strong acid (TFA/HF) cleavage
Supports racemization control in peptide alcohols
Reported in octreotide synthesis (Ferrer-Gago 2020)
Racemization control Glycopeptide synthesis C-terminal modification

Fmoc-Val-ol: High-Value Application Scenarios


C-Terminal Peptide Alcohol Synthesis via Fmoc-SPPS

When synthesizing C-terminal peptide alcohols (e.g., octreotide, alamethicin, trichogin GA IV), Fmoc-Val-ol can be directly loaded onto functionalized Rink, Ramage, or Sieber-chloride resins via its primary hydroxyl group, enabling the first straightforward Fmoc/tBu solid-phase synthesis of this clinically important compound class [1]. The orthogonal Fmoc deprotection (20% piperidine/DMF) preserves the acid-labile side-chain protections and the resin linker, while the final TFA cleavage releases the fully deprotected peptide alcohol. The UV traceability of the Fmoc group at 301 nm provides real-time coupling efficiency data, a process control advantage not available with Boc-based alcohol building blocks [2].

Enantiopure Homo-β-Amino Acid Building Blocks for Foldamers

Fmoc-Val-ol serves as the direct starting material for the homologation of L-valine into enantiopure Fmoc-β²-homovaline and related homo-β-amino acids, as established by Caputo et al. [1]. These building blocks are essential for the solid-phase synthesis of β-peptide foldamers, which exhibit enhanced proteolytic stability and defined secondary structures. The Fmoc group on the resulting homo-β-amino acid is immediately compatible with standard Fmoc-SPPS elongation cycles, streamlining the workflow from building block synthesis to oligomer assembly without an intermediate protecting-group swap [1].

One-Pot 2-Oxazolidinone Chiral Auxiliary Synthesis

Fmoc-Val-ol is a validated intermediate in the one-pot conversion of amino acid carbamates to N-derivatized 2-oxazolidinones, as reported by Huwe & Blechert [1]. The resulting Fmoc-protected oxazolidinones are versatile chiral auxiliaries for asymmetric alkylation, aldol, and Mannich reactions. The Fmoc protection strategy is compatible with the basic conditions employed in oxazolidinone enolate formation, whereas a Boc group would be at risk of premature cleavage under the strongly basic conditions (LDA, LiHMDS) commonly used for enolate generation [1].

Enantiopure Tetrahydroisoquinoline Alkaloid Synthesis

Fmoc-Val-ol is directly cited in the Tietze & Burkhardt protocol for the efficient synthesis of enantiopure 1-substituted tetrahydroisoquinolines [1]. The Fmoc-protected amino alcohol serves as the chiral pool starting material, with the hydroxyl group enabling Pictet-Spengler-type cyclization or subsequent oxidation to the aldehyde for alternative THIQ-forming strategies. The documented protocol provides a reliable starting point for medicinal chemistry programs targeting THIQ-containing bioactive molecules, avoiding de novo route development for each new analog [1].

Application
Selection Property
Validation Focus
C-terminal peptide alcohol SPPS
Fmoc/tBu orthogonal protection, racemization control
Cleavage fidelity, UV coupling monitoring
Homo-β-amino acid building blocks
Direct homologation protocol yield
Fmoc compatibility, enantiopurity retention
Chiral oxazolidinone auxiliaries
Base-stable protection during enolate formation
One-pot conversion efficiency
Enantiopure THIQ alkaloids
Validated literature protocol
Pictet-Spengler cyclization fidelity
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